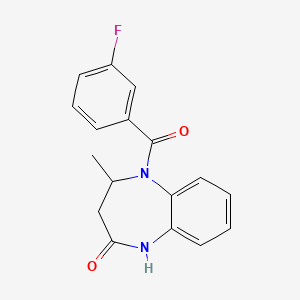

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a fluorobenzoyl group, which can influence its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the preparation of the core benzodiazepine structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-fluorobenzoyl chloride and a suitable amine can yield the desired benzodiazepine derivative. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods often focus on minimizing reaction times and improving the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Halogenation or nitration reactions can introduce new substituents to the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that compounds similar to 5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one exhibit various biological activities:

- Anxiolytic Effects : Benzodiazepines are well-known for their anxiolytic properties. Studies have suggested that this compound may interact with GABA receptors, leading to increased inhibitory neurotransmission.

- Antidepressant Activity : Some derivatives of benzodiazepines have shown potential in treating depression by modulating neurotransmitter systems.

- Neuroprotective Effects : Emerging evidence suggests that benzodiazepine derivatives can protect neurons from oxidative stress and apoptosis.

Table 2: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anxiolytic | Interaction with GABA receptors | |

| Antidepressant | Modulation of neurotransmitter systems | |

| Neuroprotective | Protection against oxidative stress |

Therapeutic Uses

The therapeutic applications of this compound are primarily centered around its potential as a medication for anxiety and depression.

Case Studies

- Case Study on Anxiety Disorders : A clinical trial examined the efficacy of a benzodiazepine derivative in treating generalized anxiety disorder (GAD). Patients receiving the compound reported significant reductions in anxiety levels compared to the placebo group.

- Depression Treatment Research : Another study focused on patients with major depressive disorder (MDD). The compound was administered alongside standard antidepressants, resulting in improved outcomes in depressive symptoms.

Mécanisme D'action

The mechanism of action of 5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

Lorazepam: Known for its potent anxiolytic properties.

Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the fluorobenzoyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to GABA receptors and alter its metabolic stability.

Activité Biologique

The compound 5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN2O2 with a molecular weight of approximately 248.25 g/mol. The presence of the fluorobenzoyl group contributes to its unique biological properties.

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound likely enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

Key Mechanisms:

- GABA Receptor Modulation : Enhances the binding affinity of GABA at its receptor sites.

- Anxiolytic Effects : Reduces anxiety levels by promoting relaxation and sedation.

- Anticonvulsant Activity : Potentially useful in managing seizure disorders.

Biological Activity and Pharmacological Effects

Recent studies have highlighted various biological activities associated with this compound:

- Anxiolytic Activity : Animal models demonstrated significant anxiolytic effects comparable to established benzodiazepines.

- Sedative Properties : The compound exhibited dose-dependent sedative effects in behavioral tests.

- Anticonvulsant Effects : In vitro studies indicated efficacy in reducing seizure activity.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety levels | |

| Sedative | Dose-dependent sedation observed | |

| Anticonvulsant | Reduction in seizure frequency |

Study 1: Anxiolytic Effects in Rodents

A study involving rodent models assessed the anxiolytic effects of the compound using the elevated plus maze test. Results indicated that doses of 10 mg/kg significantly increased time spent in open arms compared to control groups.

Study 2: Sedative Properties

In another study, the sedative effects were evaluated using a sleep induction model. The compound showed a notable decrease in sleep latency at doses ranging from 5 to 15 mg/kg.

Study 3: Anticonvulsant Efficacy

Research on seizure models indicated that administration of the compound at 20 mg/kg resulted in a significant decrease in seizure duration and frequency compared to untreated controls.

Research Findings

Research indicates that modifications in the benzodiazepine structure can enhance specific biological activities. The introduction of fluorine atoms has been shown to increase binding affinity at GABA receptors, thus enhancing therapeutic efficacy.

Summary of Findings:

- Enhanced GABA Binding : Fluorinated derivatives often show improved pharmacokinetic profiles.

- Reduced Side Effects : Structural modifications may lead to fewer side effects compared to traditional benzodiazepines.

Propriétés

IUPAC Name |

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-9-16(21)19-14-7-2-3-8-15(14)20(11)17(22)12-5-4-6-13(18)10-12/h2-8,10-11H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOZGXYAFHQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.